6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate
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Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a chemical compound that is characterized by its unique structural components including thiadiazole, pyran, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate typically involves multi-step reactions:
Thiadiazole Formation: : Starting with the formation of the 1,3,4-thiadiazole ring via cyclization reactions involving thiosemicarbazides and carbon disulfide in the presence of an acidic or basic catalyst.
Pyran Ring Synthesis: : The next step includes synthesizing the 4-oxo-4H-pyran derivative through condensation reactions involving ethyl acetoacetate and appropriate aldehydes.
Coupling Reaction: : Finally, the coupling of the thiadiazole and pyran derivatives with 2-chloro-5-nitrobenzoate is performed using coupling agents such as DCC (dicyclohexylcarbodiimide) in organic solvents like dichloromethane.
Industrial Production Methods
Large-scale industrial production typically optimizes these steps to ensure higher yields and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Undergoes oxidation reactions forming sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitro group, converting it into an amine.
Substitution: : Halogen substitution reactions can occur, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Uses reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: : Can involve nucleophiles like sodium methoxide or potassium thiolate under basic conditions.
Major Products Formed
The reactions lead to various products such as sulfoxides, amines, or substituted derivatives, depending on the reagents and conditions.
Scientific Research Applications
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate has broad applications:
Chemistry: : Used as a precursor for the synthesis of more complex molecules.
Biology: : Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: : Research is ongoing to evaluate its efficacy as an anticancer or antiviral agent.
Industry: : Employed in the manufacture of specialized coatings and polymers.
Mechanism of Action
The compound's mechanism of action is generally linked to its structural moieties:
Thiadiazole and Pyran Rings: : These moieties interact with biological targets such as enzymes and receptors, disrupting normal cell functions.
Chloro and Nitro Groups: : Contribute to the compound's reactivity, facilitating interactions at the molecular level.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate stands out due to its unique combination of moieties that confer a distinctive set of properties.
Similar Compounds: : Includes derivatives with variations in the thiadiazole or pyran rings, such as 5-(2-ethylbutanamido)-1,3,4-thiadiazole and 4-oxo-4H-pyran derivatives.
In essence, the uniqueness of this compound lies in its intricate and versatile structure, which makes it valuable for multiple scientific and industrial applications.
Biological Activity
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a complex organic molecule that integrates several functional groups known for their biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a thiadiazole moiety linked to a pyran structure and a benzoate group. Its molecular formula is C20H22ClN3O5S, with a molecular weight of approximately 485.6 g/mol. The intricate structure contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C20H22ClN3O5S |
Molecular Weight | 485.6 g/mol |
Functional Groups | Thiadiazole, Pyran, Benzoate |
Antimicrobial Properties
Research indicates that compounds with thiadiazole rings exhibit significant antimicrobial activity. Preliminary studies have shown that This compound demonstrates effectiveness against various bacterial strains and fungi.
In vitro assays revealed that this compound inhibits the growth of:
- Staphylococcus aureus
- Escherichia coli
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been explored in various cell lines. Studies indicate that it induces apoptosis in cancer cells by disrupting cellular processes:
- Mechanism of Action : The compound appears to inhibit key enzymes involved in DNA synthesis and repair, leading to cell cycle arrest.
- Cell Lines Tested :
- HepG2 (liver cancer)
- MCF7 (breast cancer)
In these studies, the compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been assessed through various assays measuring cytokine levels and inflammatory markers. It has been shown to:
- Reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Inhibit the expression of COX-2 enzymes.
These effects suggest that the compound may be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Study on Thiadiazole Derivatives : A study published in Medicinal Chemistry found that thiadiazole derivatives exhibited strong antimicrobial and anticancer activities, supporting the hypothesis that similar structures could yield promising results for new drug development.
- In Vivo Studies : Animal models treated with derivatives of this compound showed significant tumor regression and reduced inflammation markers compared to control groups.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O7S2/c1-3-11(4-2)18(28)23-20-24-25-21(35-20)34-10-13-8-16(27)17(9-32-13)33-19(29)14-7-12(26(30)31)5-6-15(14)22/h5-9,11H,3-4,10H2,1-2H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAGBRJRBLQBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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